An In-depth Technical Guide to Diethyldiphenylsilane: Core Properties and Scientific Applications
An In-depth Technical Guide to Diethyldiphenylsilane: Core Properties and Scientific Applications
Introduction
Diethyldiphenylsilane, a tetra-substituted organosilane, represents a class of silicon-based organic compounds that are gaining increasing interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of diethyldiphenylsilane, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. While specific experimental data for diethyldiphenylsilane is not extensively documented in publicly available literature, this guide will draw upon the well-established principles of organosilicon chemistry and data from closely related analogues to provide a robust and insightful resource.
Core Physicochemical Properties
Diethyldiphenylsilane is characterized by the presence of two ethyl and two phenyl groups covalently bonded to a central silicon atom. This structure imparts a unique combination of properties, including thermal stability and a hydrophobic nature.
Table 1: Fundamental Properties of Diethyldiphenylsilane and Related Analogues
| Property | Diethyldiphenylsilane | Dimethyldiphenylsilane (Analogue) | Diphenylsilane (Analogue) |
| Molecular Formula | C16H20Si | C14H16Si | C12H12Si |
| Molecular Weight | 240.42 g/mol [1][2] | 212.36 g/mol | 184.31 g/mol [3] |
| Boiling Point | Not available | 276 °C at 740 mmHg | 95-97 °C at 13 mmHg[3][4][5] |
| Melting Point | Not available | < 20 °C[4] | Not available |
| Density | Not available | 0.985 g/mL at 25 °C | 0.993 g/mL at 25 °C[3] |
| Solubility | Insoluble in water; soluble in organic solvents. | Not available | Decomposes in water[5] |
Note: Data for diethyldiphenylsilane is limited. Properties of dimethyldiphenylsilane and diphenylsilane are provided for comparative purposes.
Figure 1: 2D Chemical Structure of Diethyldiphenylsilane.
Synthesis and Reactivity
Synthetic Pathway
A common and reliable method for the synthesis of tetra-substituted silanes like diethyldiphenylsilane involves the reaction of a dihalosilane precursor with a Grignard reagent. In this case, dichlorodiphenylsilane serves as the starting material, which is commercially available. The synthesis proceeds via the nucleophilic substitution of the chloride ions by the ethyl groups from ethylmagnesium bromide.
Reaction Scheme:
(C₆H₅)₂SiCl₂ + 2 CH₃CH₂MgBr → (C₆H₅)₂(CH₃CH₂)₂Si + 2 MgBrCl
This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive Grignard reagent by moisture.
Figure 3: Conceptual mechanism of a diethyldiphenylsilyl ether prodrug.
Modulation of Physicochemical Properties
The introduction of a diethyldiphenylsilyl group into a drug candidate can significantly alter its physicochemical properties. The lipophilicity of the molecule is generally increased, which can enhance its ability to cross cell membranes and improve oral bioavailability. This modification can be a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
Safety and Handling
Specific toxicological data for diethyldiphenylsilane is not readily available. However, based on the safety profiles of related organosilanes and chlorosilanes, appropriate safety precautions should be taken. [6][7][8][9][10]
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General Handling: Handle in a well-ventilated area, preferably in a fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
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In case of Contact:
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Skin: Wash immediately with soap and plenty of water.
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move to fresh air.
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture, as organosilanes can be sensitive to hydrolysis.
It is imperative to consult the Safety Data Sheet (SDS) from the supplier for specific and detailed safety information before handling this compound.
Conclusion
Diethyldiphenylsilane is an organosilicon compound with a unique set of properties that make it a molecule of interest for both fundamental research and applied sciences. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established organosilicon chemistry. Its potential applications in drug development, particularly in the design of prodrugs and the modulation of drug properties, highlight the growing importance of organosilanes in medicinal chemistry. Further research into the specific characteristics and biological activity of diethyldiphenylsilane and its derivatives is warranted to fully explore its potential in advancing pharmaceutical and materials science.
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